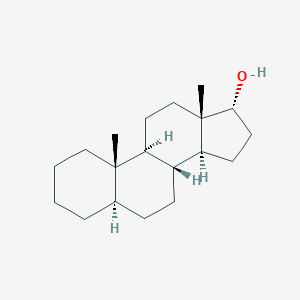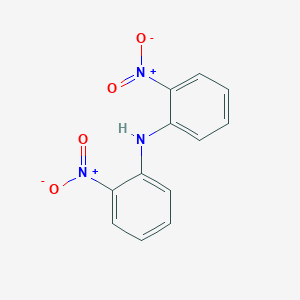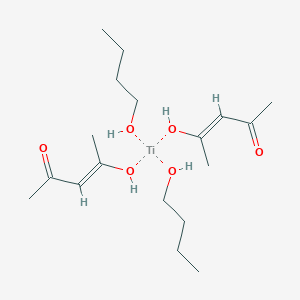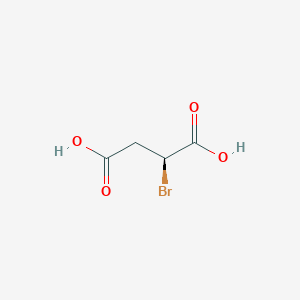
5alpha-Androstan-17alpha-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Androstan-17alpha-ol is a steroidal compound with the molecular formula C19H32O It is a derivative of androstane, a hydrocarbon skeleton that forms the basis of many biologically significant steroids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-17alpha-ol typically involves the reduction of 5a-androstan-17-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5alpha-Androstan-17alpha-ol undergoes several types of chemical reactions, including:
Oxidation: Conversion to 5a-androstan-17-one using oxidizing agents like chromium trioxide (CrO3).
Reduction: Further reduction to other hydroxylated derivatives.
Substitution: Reactions with halogens or other substituents to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of catalysts.
Major Products Formed
Oxidation: 5a-Androstan-17-one.
Reduction: Various hydroxylated derivatives.
Substitution: Halogenated and other substituted derivatives.
Applications De Recherche Scientifique
5alpha-Androstan-17alpha-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5alpha-Androstan-17alpha-ol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of protein synthesis and cellular growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
5a-Androstan-17b-ol: Another hydroxylated derivative with similar properties but different stereochemistry.
Androstanolone (Dihydrotestosterone): A potent androgen with a similar structure but different biological activity.
Testosterone: A primary male sex hormone with a similar androstane backbone.
Uniqueness
5alpha-Androstan-17alpha-ol is unique due to its specific stereochemistry and hydroxylation pattern, which confer distinct biological and chemical properties
Propriétés
Numéro CAS |
19037-37-7 |
|---|---|
Formule moléculaire |
C19H32O |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
(5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1 |
Clé InChI |
QUKZBUCPOSYYFO-QAZMUZRASA-N |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |
SMILES isomérique |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C |
SMILES canonique |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aR,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-7-one](/img/structure/B107575.png)





![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)


![ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane](/img/structure/B107602.png)

